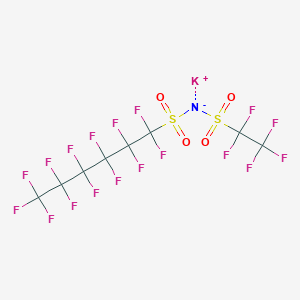
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide is a fluorinated compound known for its unique chemical properties and versatile applications. It is a high-end fluorine-containing surfactant, chemical reaction initiator, and pharmaceutical intermediate. This compound is also used as an environmentally friendly acid mist inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide typically involves the reaction of perfluoroethyl sulfonyl fluoride with perfluorohexyl sulfonyl fluoride in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides .
Scientific Research Applications
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and reaction initiator in various chemical processes.
Biology: The compound is used in biological studies to understand the effects of fluorinated compounds on biological systems.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide involves its interaction with molecular targets and pathways in the system. The compound’s fluorinated groups allow it to interact with various biological molecules, altering their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Potassium perfluorohexyl sulfonate: Another fluorinated surfactant with similar properties and applications.
Potassium perfluorobutane sulfonate: Used as a surfactant and in the production of high-performance materials.
Uniqueness
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide stands out due to its unique combination of perfluoroethyl and perfluorohexyl groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to act as an environmentally friendly acid mist inhibitor further highlights its uniqueness .
Properties
Molecular Formula |
C8F18KNO4S2 |
|---|---|
Molecular Weight |
619.3 g/mol |
IUPAC Name |
potassium;1,1,2,2,2-pentafluoroethylsulfonyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)azanide |
InChI |
InChI=1S/C8F18NO4S2.K/c9-1(10,3(13,14)5(17,18)19)2(11,12)4(15,16)7(23,24)32(28,29)27-33(30,31)8(25,26)6(20,21)22;/q-1;+1 |
InChI Key |
CBAFEMKTRYGZDA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















